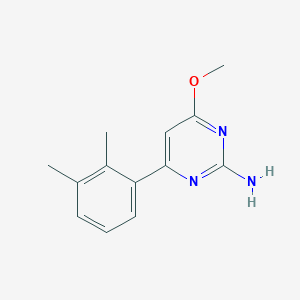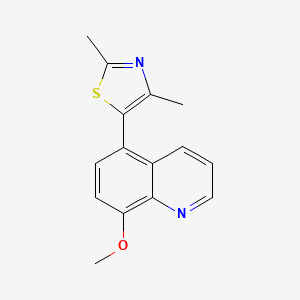![molecular formula C16H14N2O4S B3938737 N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3938737.png)
N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as BDBS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBS is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood, but it is believed to work by inhibiting enzymes that are involved in various biological processes. N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been found to reduce the production of inflammatory cytokines, which are involved in the immune response. Additionally, N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. Additionally, N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have multiple therapeutic applications, which makes it a versatile compound for research. However, one limitation of using N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One direction is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Another direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research can be done to explore its antibacterial properties and its potential as a new antibiotic.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been tested in various cancer cell lines and has shown promising results in inhibiting cancer cell growth. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to have antibacterial activity against gram-positive bacteria.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c17-8-7-12-1-3-13(4-2-12)18-23(19,20)14-5-6-15-16(11-14)22-10-9-21-15/h1-6,11,18H,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKHLSGJGSNWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({6-tert-butyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3938659.png)
![1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B3938668.png)
![8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate](/img/structure/B3938675.png)
![4-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938688.png)

![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B3938701.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide](/img/structure/B3938714.png)

![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3938730.png)
![8-(3-cyclohexen-1-yl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3938731.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanol hydrochloride](/img/structure/B3938740.png)
![(3aR*,6aR*)-2-(5-acetylpyridin-2-yl)-5-pyrimidin-2-ylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B3938741.png)

![methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B3938756.png)